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Compound of Interest

Compound Name: 3-Fluorobenzyl alcohol

Cat. No.: B146941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical

compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Fluorobenzyl alcohol,
providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.24 m - Aromatic H

~7.01 m - Aromatic H

~6.97 m - Aromatic H

~6.92 m - Aromatic H

~4.52 s - CH₂

~3.52 t 5.6 OH

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

163.0 (d, J = 245.5 Hz) C-F

143.8 (d, J = 6.9 Hz) C-CH₂OH

129.8 (d, J = 8.2 Hz) Aromatic CH

122.5 (d, J = 2.8 Hz) Aromatic CH

115.0 (d, J = 21.2 Hz) Aromatic CH

114.2 (d, J = 21.5 Hz) Aromatic CH

64.5 CH₂OH

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1260 - 1000 Strong C-O stretch (alcohol)

1200 - 1100 Strong C-F stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

126 100 [M]⁺ (Molecular Ion)

125 50.8 [M-H]⁺

107 10.1 [M-H₂O-H]⁺

97 97.2 [M-CHO]⁺

96 13.9 [C₆H₅F]⁺

95 25.7 [C₆H₄F]⁺

77 32.7 [C₆H₅]⁺

75 12.9 [C₆H₃]⁺

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Approximately 5-25 mg of 3-Fluorobenzyl alcohol is accurately weighed and dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]

The solution is transferred to a clean 5 mm NMR tube.[3]

The sample is filtered through a small plug of glass wool packed in a Pasteur pipette to

remove any solid particles.[2]

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).[5]

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃

solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized

through a process called shimming to achieve high-resolution spectra.[3]

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range, and an appropriate relaxation

delay.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of

scans is generally required for ¹³C NMR due to the lower natural abundance and sensitivity

of the ¹³C nucleus.[4]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of liquid 3-Fluorobenzyl alcohol is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

The plates are gently pressed together to form a thin liquid film.
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Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Background Scan: A background spectrum of the empty salt plates is recorded.

Sample Scan: The salt plates with the sample are placed in the spectrometer's sample

holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared

radiation at different wavenumbers.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the 3-Fluorobenzyl alcohol sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (Electron Impact ionization, EI), causing them to lose an electron and form

positively charged molecular ions ([M]⁺).[6][7][8]

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic

sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

A detector records the abundance of ions at each m/z value.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the

highest m/z value typically corresponds to the molecular ion, providing the molecular weight of

the compound. Other peaks in the spectrum represent fragment ions, which are formed by the
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breakdown of the molecular ion and provide valuable information about the molecule's

structure.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluorobenzyl alcohol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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